6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
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Overview
Description
6-Bromo-9-oxa-1,3-diazatricyclo[6310,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield brominated oxadiazatricyclo derivatives, while reduction reactions may produce de-brominated or hydrogenated products.
Scientific Research Applications
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Bromo-9,9-dimethyl-5-oxa-2-thia-8,10-diazatricyclo[6.3.1.0?,12]dodeca-1(12),3-dien-11-one
- Ethyl 3-bromo-7-thia-2,5-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),3,5,9,11-pentaene-4-carboxylate
Uniqueness
6-Bromo-9-oxa-1,3-diazatricyclo[6310,12]dodeca-2,4(12),5,7-tetraene is unique due to its specific tricyclic structure and the presence of both bromine and oxygen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C9H7BrN2O/c10-6-3-7-9-8(4-6)13-2-1-12(9)5-11-7/h3-5H,1-2H2 |
InChI Key |
XMVSUZRUEZDGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC3=C2N1C=N3)Br |
Origin of Product |
United States |
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